Cas no 2361775-39-3 (Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride))

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) is a heterocyclic organic compound featuring an imidazole core with a methyl ester and a methyl substituent. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting imidazole-based pharmacophores. Its well-defined structure and high purity ensure reliable performance in coupling reactions and heterocyclic derivatization. The presence of both carboxylate and imidazole functionalities allows for further functionalization, broadening its utility in medicinal chemistry and material science applications.
Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) structure
2361775-39-3 structure
Product name:Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)
CAS No:2361775-39-3
MF:C6H9ClN2O2
Molecular Weight:176.600860357285
CID:5461615
PubChem ID:145867573

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) 化学的及び物理的性質

名前と識別子

    • Methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride
    • EN300-7427969
    • methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
    • Z3714845485
    • 2361775-39-3
    • Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)
    • インチ: 1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
    • InChIKey: LHDBTBQWVGTRFU-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C1=NC=C(C)N1)=O

計算された属性

  • 精确分子量: 176.0352552g/mol
  • 同位素质量: 176.0352552g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55Ų

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7427969-5.0g
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
2361775-39-3 95.0%
5.0g
$2732.0 2025-03-11
Enamine
EN300-7427969-10.0g
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
2361775-39-3 95.0%
10.0g
$4052.0 2025-03-11
Enamine
EN300-7427969-0.05g
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
2361775-39-3 95.0%
0.05g
$218.0 2025-03-11
Enamine
EN300-7427969-0.5g
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
2361775-39-3 95.0%
0.5g
$735.0 2025-03-11
Aaron
AR028GUQ-100mg
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride
2361775-39-3 95%
100mg
$474.00 2025-02-16
1PlusChem
1P028GME-500mg
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride
2361775-39-3 95%
500mg
$971.00 2024-05-23
1PlusChem
1P028GME-1g
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride
2361775-39-3 95%
1g
$1228.00 2024-05-23
Aaron
AR028GUQ-5g
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride
2361775-39-3 95%
5g
$3782.00 2023-12-15
1PlusChem
1P028GME-5g
methyl5-methyl-1H-imidazole-2-carboxylatehydrochloride
2361775-39-3 95%
5g
$3439.00 2024-05-23
Enamine
EN300-7427969-2.5g
methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride
2361775-39-3 95.0%
2.5g
$1848.0 2025-03-11

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) 関連文献

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride)に関する追加情報

Comprehensive Overview of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) (CAS No. 2361775-39-3)

Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) (CAS No. 2361775-39-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, belonging to the imidazole family, is widely recognized for its potential applications in drug discovery and development. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for laboratory and industrial use.

The growing interest in imidazole derivatives stems from their versatile biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers are increasingly exploring Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) as a key intermediate in synthesizing novel therapeutic agents. Its unique structural features, such as the methyl ester and methyl-substituted imidazole ring, contribute to its reactivity and utility in organic synthesis.

In recent years, the demand for heterocyclic compounds like Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) has surged due to their role in developing small-molecule drugs. The compound's CAS No. 2361775-39-3 is frequently searched in scientific databases, reflecting its relevance in modern chemistry. Additionally, its potential applications in catalysis and material science have sparked further investigations.

One of the most discussed topics in the scientific community is the green synthesis of imidazole derivatives. Researchers are actively seeking eco-friendly methods to produce compounds like Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) with minimal environmental impact. This aligns with the global push for sustainable chemistry and green manufacturing practices.

The compound's physicochemical properties, such as melting point, solubility, and stability, are critical for its application in various industries. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride), ensuring its purity and quality. These methods are essential for meeting regulatory standards in pharmaceutical development.

Another area of interest is the compound's potential role in drug delivery systems. Due to its hydrochloride form, Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) exhibits improved bioavailability, making it a candidate for formulation optimization. This is particularly relevant in the development of oral medications and controlled-release formulations.

In the context of agrochemical research, imidazole-based compounds are being evaluated for their efficacy as pesticides and herbicides. The structural flexibility of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) allows for modifications that can enhance its activity against target pests while minimizing environmental toxicity. This aligns with the increasing demand for sustainable agrochemicals.

The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride) typically involves multi-step organic reactions, including condensation, cyclization, and salt formation. Recent advancements in flow chemistry and microwave-assisted synthesis have streamlined the production process, reducing reaction times and improving yields. These innovations are pivotal for scaling up production while maintaining cost efficiency.

As the scientific community continues to explore the applications of Methyl 5-methyl-1H-imidazole-2-carboxylate (hydrochloride), its role in medicinal chemistry and material science is expected to expand. With ongoing research into its mechanism of action and structure-activity relationships, this compound holds promise for future breakthroughs in therapeutic development and industrial applications.

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